molecular formula C30H26Cl2N2O5 B11512101 4,4'-oxybis{N-[2-(4-chlorophenoxy)ethyl]benzamide}

4,4'-oxybis{N-[2-(4-chlorophenoxy)ethyl]benzamide}

Cat. No.: B11512101
M. Wt: 565.4 g/mol
InChI Key: AWTXBTVJYPBCIC-UHFFFAOYSA-N
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Description

4,4’-oxybis{N-[2-(4-chlorophenoxy)ethyl]benzamide} is a complex organic compound characterized by its unique structure, which includes two benzamide groups connected by an oxygen bridge and substituted with chlorophenoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-oxybis{N-[2-(4-chlorophenoxy)ethyl]benzamide} typically involves the reaction of 4-chlorophenoxyethylamine with 4,4’-oxydibenzoyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and using a base like triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4’-oxybis{N-[2-(4-chlorophenoxy)ethyl]benzamide} undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

4,4’-oxybis{N-[2-(4-chlorophenoxy)ethyl]benzamide} has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-oxybis{N-[2-(4-chlorophenoxy)ethyl]benzamide} involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, contributing to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide
  • N-[2-(4-chlorophenoxy)ethyl]-4-[4-[2-(4-chlorophenoxy)ethylcarbamoyl]phenoxy]benzamide

Uniqueness

4,4’-oxybis{N-[2-(4-chlorophenoxy)ethyl]benzamide} is unique due to its specific structural features, such as the oxygen bridge connecting two benzamide groups and the presence of chlorophenoxyethyl substituents.

Properties

Molecular Formula

C30H26Cl2N2O5

Molecular Weight

565.4 g/mol

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-4-[4-[2-(4-chlorophenoxy)ethylcarbamoyl]phenoxy]benzamide

InChI

InChI=1S/C30H26Cl2N2O5/c31-23-5-13-25(14-6-23)37-19-17-33-29(35)21-1-9-27(10-2-21)39-28-11-3-22(4-12-28)30(36)34-18-20-38-26-15-7-24(32)8-16-26/h1-16H,17-20H2,(H,33,35)(H,34,36)

InChI Key

AWTXBTVJYPBCIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCOC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)C(=O)NCCOC4=CC=C(C=C4)Cl

Origin of Product

United States

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